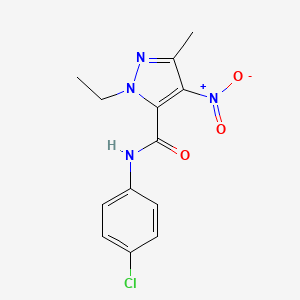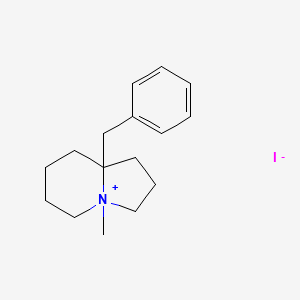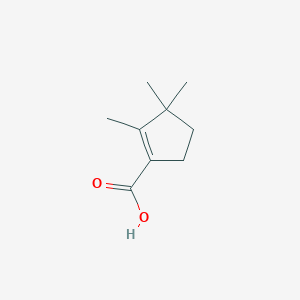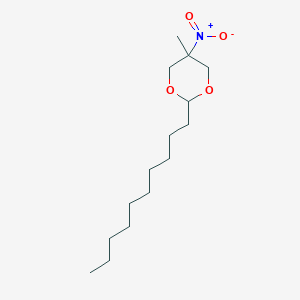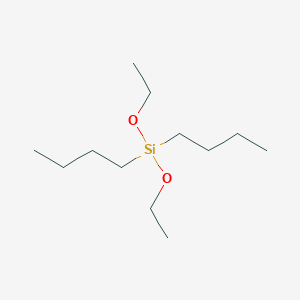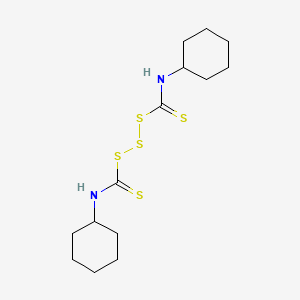
1,3-Trisulfanedicarbothioamide, N,N'-dicyclohexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- is a chemical compound with the molecular formula C14H24N2S5. It is characterized by its unique structure, which includes multiple sulfur atoms and cyclohexyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- typically involves the reaction of dicyclohexylamine with carbon disulfide and sulfur. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced sulfur species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as lithium aluminum hydride or sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds .
Wissenschaftliche Forschungsanwendungen
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving sulfur chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- involves its interaction with molecular targets and pathways that are sensitive to sulfur-containing compounds. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This mechanism is of particular interest in the development of new therapeutic agents and in the study of biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dithiocarbamates: These compounds share a similar sulfur-containing structure but differ in their specific functional groups and applications.
Thioamides: Thioamides have a similar amide structure but contain sulfur atoms in different positions.
Sulfonamides: These compounds contain sulfur and nitrogen atoms but have different chemical properties and applications.
Uniqueness
1,3-Trisulfanedicarbothioamide, N,N’-dicyclohexyl- is unique due to its specific arrangement of sulfur atoms and cyclohexyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
5439-70-3 |
|---|---|
Molekularformel |
C14H24N2S5 |
Molekulargewicht |
380.7 g/mol |
IUPAC-Name |
(cyclohexylcarbamothioyldisulfanyl) N-cyclohexylcarbamodithioate |
InChI |
InChI=1S/C14H24N2S5/c17-13(15-11-7-3-1-4-8-11)19-21-20-14(18)16-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
RIPGNUGMXDIZTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)SSSC(=S)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



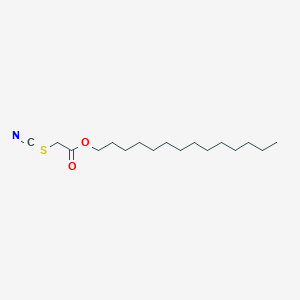
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)
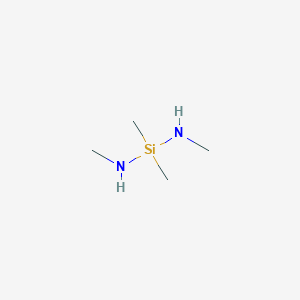
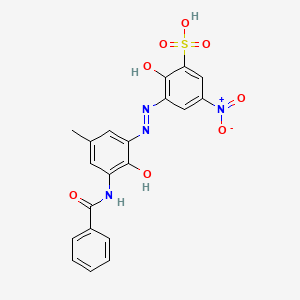
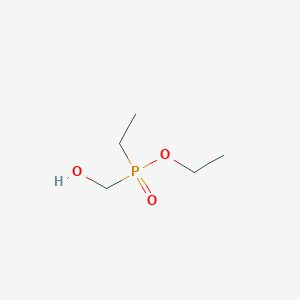
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
